(2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 3-methoxy-2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for similar biological activities and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its biological activities may make it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one
- (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(furan-2-yl)-3-(2-naphthyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one may exhibit unique biological activities due to the presence of the methoxy group on the naphthalene ring. This structural feature can influence its electronic properties, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-methoxynaphthalen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-20-18-12-14-6-3-2-5-13(14)11-15(18)8-9-16(19)17-7-4-10-21-17/h2-12H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDMLMHUSINGSY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C=CC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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